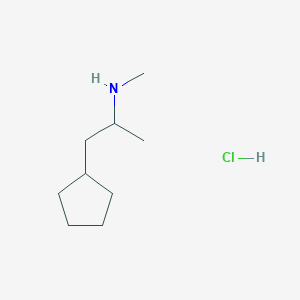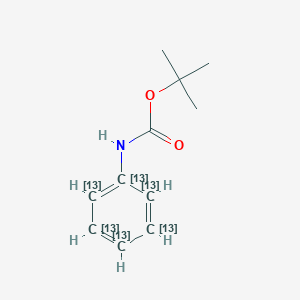
N-(tert-Butoxycarbonyl)aniline-13C6
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)aniline-13C6, also known as N-BOC-Aniline-13C6, is an important synthetic compound used in chemical and biological research. It is a derivative of aniline, a primary aromatic amine, and is characterized by its high reactivity and stability. The 13C6 label is a stable isotope of carbon and is used to facilitate the study of biochemical and physiological processes. N-BOC-Aniline-13C6 is used in a variety of research applications, from drug discovery to metabolic studies.
Applications De Recherche Scientifique
Chemical Synthesis and Reaction Mechanisms
N-(tert-Butoxycarbonyl)aniline-13C6 plays a pivotal role in the synthesis of functionalized azole compounds through the chemical fixation of CO2 with aniline derivatives. This process offers a sustainable and environmentally friendly approach to accessing value-added chemicals from CO2, a renewable resource. The cyclization of aniline derivatives with CO2 to produce benzene-fused azole compounds, such as benzimidazoles, benzothiazoles, and benzimidazolones, represents a straightforward and attractive protocol. This methodology not only provides a novel avenue for synthesizing important natural and biologically active azole derivatives but also encourages further investigation into this synthetic strategy by organic chemists (Vessally et al., 2017).
Environmental and Material Sciences
The compound also finds application in the characterization and modification of carbon surfaces with electrocoated thin films. Recent advancements in experimental methods have facilitated the electrocoating and electropolymerization of π-conjugated polymers, such as pyrrole, carbazole, N-vinylcarbazole, and aniline, onto carbon surfaces. These developments have significant implications for a range of applications, including sensors, capacitors, and electrochromic displays. The electrochemical deposition of conducting polymers on carbon substrates aims to improve these polymers' properties for use as electrodes in various applications, highlighting the interdisciplinary nature of research involving this compound (Ates & Sarac, 2009).
Advanced Polymer Research
The exploration of conducting terpolymers and their hybrid nanocomposites opens new trends from synthesis to applications. The research on conducting terpolymerization seeks to improve optical, electrochemical, and conductive properties, demonstrating the compound's utility in synthesizing polymeric films with enhanced attributes. These terpolymers have found applications in electrochemical bio-sensing, corrosion inhibitors, and polymeric solar cells, underscoring the importance of continuing research in this area (Adeosun et al., 2021).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
tert-butyl N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13)/i4+1,5+1,6+1,7+1,8+1,9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZHPWMVEVZEFG-VFESMUGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443710 | |
| Record name | N-BOC-aniline-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176850-21-8 | |
| Record name | N-BOC-aniline-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)
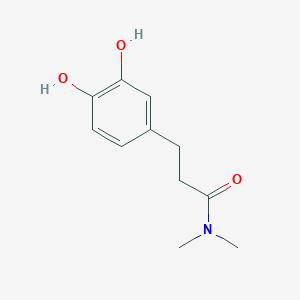

![2-chloro-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B140903.png)


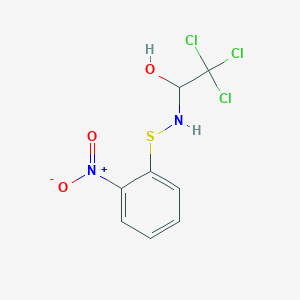
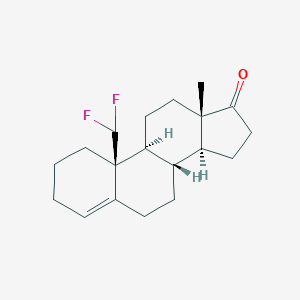
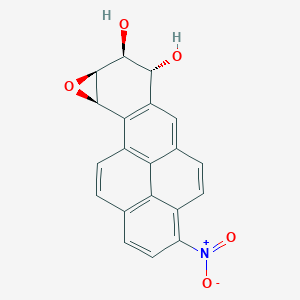

![3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B140919.png)
